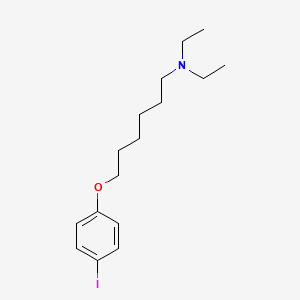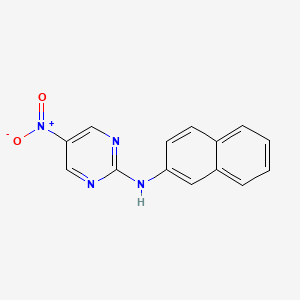![molecular formula C14H12Br2ClNO B5089382 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)
8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
Studies have shown that 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has a significant effect on the levels of various biochemical markers in the body. It has been found to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. It has also been found to inhibit the activity of various enzymes, including topoisomerase II and caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its low solubility in water and its instability in the presence of light and air.
Orientations Futures
The future directions for research on 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline include the development of new synthesis methods to improve the yield and purity of the compound. Further studies are also needed to investigate the mechanism of action of this compound and its potential applications in the treatment of other diseases. Additionally, research should be conducted to explore the possibility of using this compound in combination with other drugs to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has been achieved using different methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Fischer indole synthesis. The Pictet-Spengler reaction is the most commonly used method for synthesizing this compound.
Applications De Recherche Scientifique
Research on 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has focused on its potential applications in medicinal chemistry. Studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been found to be effective against various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2ClNO/c1-7-9-6-12(14(2,16)17)19-13(9)10-5-8(15)3-4-11(10)18-7/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHUBQBRMHLQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C3C=C(C=CC3=N1)Br)C(C)(Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)

![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5089320.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)
![[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5089361.png)

amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)
![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)
